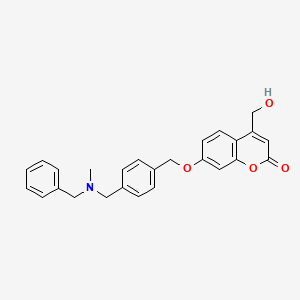

Dual AChE-MAO B-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

7-[[4-[[benzyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one |

InChI |

InChI=1S/C26H25NO4/c1-27(15-19-5-3-2-4-6-19)16-20-7-9-21(10-8-20)18-30-23-11-12-24-22(17-28)13-26(29)31-25(24)14-23/h2-14,28H,15-18H2,1H3 |

InChI Key |

RTJRBYKZQSYWCM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CO |

Origin of Product |

United States |

Foundational & Exploratory

Dual AChE-MAO B-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, Dual AChE-MAO B-IN-2, also referred to in scientific literature as compound 1. This molecule represents a significant development in the design of multi-target-directed ligands for neurodegenerative diseases, particularly Alzheimer's disease.

Core Mechanism of Action

This compound functions as a potent, reversible dual inhibitor of both acetylcholinesterase and monoamine oxidase B. Its mechanism is characterized by a tight-binding inhibition of MAO-B and a comprehensive binding to both the catalytic and peripheral sites of AChE. This dual action is believed to offer synergistic therapeutic effects by simultaneously addressing the cholinergic deficit and the oxidative stress implicated in the pathology of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

The inhibitor demonstrates potent activity against AChE. Crystallographic studies reveal that this compound binds deep within the enzymatic gorge of AChE, occupying both the catalytic anionic subsite (CAS) and the peripheral anionic subsite (PAS).[1] This dual-site binding is significant as it not only prevents the breakdown of the neurotransmitter acetylcholine at the CAS but also interferes with the PAS-mediated acceleration of β-amyloid peptide aggregation, a key pathological hallmark of Alzheimer's disease. The binding of the inhibitor induces notable conformational changes in the active site of AChE.[1]

Monoamine Oxidase B (MAO-B) Inhibition

This compound exhibits a tight-binding, reversible inhibition of MAO-B.[1] This mode of inhibition is characterized by a slow onset and a high affinity for the enzyme. The interaction of the inhibitor with MAO-B leads to unforeseen conformational changes at the entrance of the enzyme's cavity.[1] By inhibiting MAO-B, the compound prevents the breakdown of dopamine and other monoamine neurotransmitters, which can help to alleviate certain cognitive and motor symptoms. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species, thereby mitigating oxidative stress in the brain.

Quantitative Data

The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data.

| Enzyme | Parameter | Value | Reference |

| Acetylcholinesterase (AChE) | IC50 | 0.12 ± 0.01 µM | [1] |

| Monoamine Oxidase B (MAO-B) | IC50 | 0.010 ± 0.001 µM | [1] |

| Monoamine Oxidase A (MAO-A) | IC50 | > 10 µM | [1] |

| Monoamine Oxidase B (MAO-B) | Ki | 4.5 µM | [1] |

Table 1: Inhibitory Potency of this compound

| Assay | Parameter | Value | Reference |

| Thermal Shift Assay (MAO-B) | ΔTm | +5.5 °C | [1] |

Table 2: Binding-Induced Stabilization of MAO-B

Signaling Pathways and Molecular Interactions

The dual inhibitory action of this compound is a result of its specific molecular interactions within the active sites of both target enzymes.

AChE Binding and Signaling Interruption

Within the AChE gorge, this compound establishes multiple interactions. The coumarin moiety of the inhibitor engages in arene-arene stacking interactions with key aromatic residues, while other parts of the molecule form hydrogen bonds and hydrophobic interactions. This comprehensive binding physically obstructs the entry of acetylcholine to the catalytic site and disrupts the allosteric modulation mediated by the PAS.

MAO-B Binding and Neurotransmitter Preservation

The binding of this compound to MAO-B is characterized by its accommodation within both the entrance and substrate cavities of the enzyme. This positioning blocks the access of monoamine substrates, such as dopamine, to the catalytic site where they would normally be degraded.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against AChE is typically determined using a modified Ellman's method. This spectrophotometric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product of the reaction between thiocholine (a product of acetylthiocholine hydrolysis by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory potency against MAO-B is assessed using a continuous spectrophotometric assay. The assay measures the decrease in absorbance of a substrate, such as kynuramine or benzylamine, as it is metabolized by MAO-B.

Thermal Shift Assay (TSA)

To confirm the binding of the inhibitor to MAO-B and assess its effect on protein stability, a thermal shift assay is performed. This assay measures the change in the melting temperature (Tm) of the target protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.

Conclusion

This compound is a highly potent, reversible dual inhibitor with a well-characterized mechanism of action. Its ability to simultaneously target key pathways in the pathology of Alzheimer's disease—cholinergic dysfunction and oxidative stress—makes it a compelling candidate for further drug development. The detailed structural and quantitative data available provide a solid foundation for the rational design of next-generation multi-target-directed ligands for neurodegenerative disorders.

References

Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor: A Technical Overview of "Dual AChE-MAO B-IN-2"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of "Dual AChE-MAO B-IN-2," a potent, reversible dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound, also identified in the primary literature as compound 1 , presents a promising multi-target-directed ligand approach for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Core Discovery and Rationale

The development of "this compound" is rooted in the multi-target-directed ligand (MTDL) strategy for complex neurodegenerative disorders. Alzheimer's disease pathology involves not only cholinergic deficit, addressed by inhibiting AChE, but also increased oxidative stress and neuroinflammation, partly attributable to elevated MAO-B activity. By simultaneously inhibiting both enzymes, a single molecule can potentially offer both symptomatic relief and disease-modifying effects. "this compound" was designed to interact reversibly with both the catalytic and peripheral anionic sites of AChE and to exhibit tight-binding, reversible inhibition of MAO-B.[1][2]

Quantitative Biological Activity

"this compound" demonstrates potent and balanced inhibitory activity against both target enzymes. The key quantitative data are summarized in the table below.

| Parameter | Value | Target Enzyme | Reference |

| IC50 | 0.12 µM | Acetylcholinesterase (AChE) | [1] |

| IC50 | 0.01 µM | Monoamine Oxidase B (MAO-B) | [1] |

| Ki | 4.5 µM | Monoamine Oxidase B (MAO-B) | [1] |

| ΔTm | +5.5 °C | Monoamine Oxidase B (MAO-B) | [1] |

Synthesis of "this compound"

The synthesis of "this compound", chemically named 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one, is a multi-step process. The general approach involves the synthesis of the core coumarin scaffold followed by the introduction of the side chains. While the exact, detailed, step-by-step protocol from the primary literature's supporting information is not publicly available through the performed searches, a general synthetic route can be inferred from standard organic chemistry methods for synthesizing similar coumarin derivatives. This typically involves:

-

Synthesis of the Coumarin Core: Often achieved through a Pechmann condensation or similar cyclization reaction to form the 2H-chromen-2-one structure. For this specific molecule, a 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one intermediate is required.

-

Introduction of the Benzyl Ether Side Chain: The hydroxyl group at the 7-position of the coumarin core is alkylated with a suitable benzyl halide derivative. In this case, a benzyl halide with a placeholder functional group at the 4-position of the benzyl ring would be used.

-

Functionalization of the Benzyl Side Chain: The placeholder group is then converted to the final benzyl(methyl)amino]methyl moiety. This could involve, for example, the reduction of a nitrile or an aldehyde followed by reductive amination.

Experimental Protocols

The following are detailed methodologies for the key biological assays used to characterize "this compound".

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound ("this compound") at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well microplate, add 20 µL of the test compound at different concentrations.

-

Add 140 µL of phosphate buffer (pH 8.0).

-

Add 20 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals for a specified period (e.g., 5-10 minutes).

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the activity of MAO-B by monitoring the oxidation of a substrate.

Principle: MAO-B catalyzes the oxidative deamination of its substrates, such as benzylamine or kynuramine. The rate of product formation, which can be measured spectrophotometrically or fluorometrically, is indicative of the enzyme's activity.

Materials:

-

Recombinant human MAO-B enzyme

-

Benzylamine or kynuramine substrate solution

-

Potassium phosphate buffer (pH 7.4)

-

Test compound ("this compound") at various concentrations

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

Procedure (using Benzylamine as substrate):

-

To each well of a 96-well microplate, add the test compound at various concentrations.

-

Add the MAO-B enzyme solution in potassium phosphate buffer.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the benzylamine substrate solution.

-

Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance-time curve.

-

Determine the percentage of inhibition by comparing the velocities with and without the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of Dual AChE and MAO-B Inhibition in Alzheimer's Disease

Caption: Dual inhibition of AChE and MAO-B in Alzheimer's disease.

Experimental Workflow for the Evaluation of "this compound"

Caption: Experimental workflow from synthesis to biological evaluation.

References

An In-depth Technical Guide to Dual AChE-MAO B-IN-2: A Multi-Target-Directed Ligand for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder requiring complex therapeutic strategies. The development of multi-target-directed ligands (MTDLs) represents a promising approach to simultaneously address different pathological pathways of the disease. This technical guide focuses on a specific MTDL, "Dual AChE-MAO B-IN-2," a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This document provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction: The Rationale for Dual AChE and MAO-B Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease points to a deficit in the neurotransmitter acetylcholine (ACh) as a key contributor to cognitive decline. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1] Inhibition of AChE increases the availability of ACh, providing symptomatic relief.[2] Beyond its catalytic role, AChE has been implicated in the acceleration of amyloid-beta (Aβ) plaque formation, a hallmark of AD.[2]

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of monoamine neurotransmitters.[3] In the brains of AD patients, elevated MAO-B activity contributes to oxidative stress through the production of reactive oxygen species (ROS), which can lead to neuronal damage.[3][4] MAO-B inhibitors have demonstrated neuroprotective effects.[3]

Therefore, a dual inhibitor targeting both AChE and MAO-B offers the potential for a synergistic therapeutic effect, addressing both the symptomatic (cognitive decline) and pathological (neurodegeneration and oxidative stress) aspects of Alzheimer's disease.[5]

Profile of this compound

"this compound" is the commercial name for the compound identified as compound 1 in the scientific literature.[5] It is a coumarin-based reversible inhibitor of both AChE and MAO-B.[5]

Chemical Structure:

7-((4-((benzyl(methyl)amino)methyl)benzyl)oxy)-4-(hydroxymethyl)-2H-chromen-2-one[5]

(Structure available in public chemical databases)

Quantitative Biological Data

The inhibitory activity and binding characteristics of this compound (compound 1) have been quantitatively assessed and are summarized in the table below.[5] For comparison, data for other representative dual inhibitors from the literature are also included.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound (1) | AChE (mouse) | 0.12 | - | - | [5] |

| This compound (1) | MAO-B (human) | 0.01 | 4.5 | Tight-binding | [5] |

| Compound 8g | hAChE | 0.114 | - | Dual binding | [6] |

| Compound 8g | hMAO-B | 0.101 | - | Competitive | [6] |

| Compound 21 | hMAO-B | 0.0014 | - | - | [7] |

| Compound 53 | hMAO-B | 0.00322 | - | - | [7] |

Table 1: Comparative Quantitative Data of Dual AChE-MAO B Inhibitors

Synthesis and Experimental Protocols

Synthesis of this compound (Compound 1)

The synthesis of coumarin-based dual inhibitors generally involves multi-step reactions. A generalized synthetic workflow is depicted below. For the specific synthesis of this compound, please refer to the supporting information of the primary literature.[5]

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 5. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin-dithiocarbamate hybrids as novel multitarget AChE and MAO-B inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]

In Vitro Evaluation of Dual AChE-MAO B-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of "Dual AChE-MAO B-IN-2," a potent dual inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). This document outlines the core methodologies for assessing its enzymatic inhibition, neuroprotective effects, and impact on apoptotic pathways. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz (DOT language) illustrate critical workflows and signaling pathways.

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline. Key pathological features include reduced levels of the neurotransmitter acetylcholine and increased oxidative stress. Dual-target inhibitors that simultaneously address multiple aspects of AD pathology represent a promising therapeutic strategy. "this compound" is one such compound, designed to inhibit both AChE, to increase acetylcholine levels, and MAO-B, to reduce oxidative stress and modulate neurotransmitter levels.[1][2] This guide details the in vitro experiments to characterize its efficacy and mechanism of action.

Enzyme Inhibition Profile

The primary characteristic of "this compound" is its potent inhibition of both AChE and MAO-B.

Quantitative Data

The inhibitory activity of "this compound" against its target enzymes is summarized below.

| Enzyme | Parameter | Value |

| Acetylcholinesterase (AChE) | IC50 | 0.12 µM |

| Monoamine Oxidase B (MAO-B) | IC50 | 0.01 µM |

| Monoamine Oxidase B (MAO-B) | Ki | 4.5 µM |

| Data sourced from MedChemExpress product information.[3][4] |

Experimental Protocols

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.[5][6][7]

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

-

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

"this compound"

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compound ("this compound") and a positive control at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂).[8][9][10]

-

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine or benzylamine), producing an aldehyde, an ammonium ion, and H₂O₂. The H₂O₂ is then detected using a fluorescent probe in the presence of horseradish peroxidase (HRP).

-

Materials:

-

Human recombinant MAO-B

-

MAO-B substrate (e.g., tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer

-

"this compound"

-

Positive control (e.g., Selegiline)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of "this compound" and a positive control.

-

To the wells of a 96-well black plate, add the assay buffer and the test compound or control.

-

Add the MAO-B enzyme and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe.

-

Add the reaction mixture to each well to start the reaction.

-

Incubate the plate, protected from light, for a set duration (e.g., 30-60 minutes) at 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm).

-

Calculate the IC50 value from the concentration-response curve.

-

Neuroprotective Effects

The neuroprotective potential of "this compound" can be assessed by its ability to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

This assay evaluates the ability of the compound to mitigate cell death induced by hydrogen peroxide, a common model for oxidative stress.[11][12][13][14][15]

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Principle: Oxidative stress induced by H₂O₂ leads to cell damage and death. A neuroprotective compound will increase cell viability in the presence of H₂O₂. Cell viability can be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.

-

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

"this compound"

-

Hydrogen peroxide (H₂O₂)

-

MTT reagent or LDH cytotoxicity assay kit

-

96-well cell culture plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of "this compound" for a specified duration (e.g., 2 hours).

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100 µM) to the wells (excluding the control group) and incubate for 24 hours.

-

Assess cell viability:

-

MTT Assay: Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals and measure the absorbance at 570 nm.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of released LDH according to the kit manufacturer's instructions.

-

-

Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.

-

Apoptosis Pathway Analysis

To understand the mechanism of neuroprotection, the effect of "this compound" on key apoptotic proteins can be investigated using Western blotting.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[16][17][18][19]

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3). A secondary antibody conjugated to an enzyme allows for detection.

-

Materials:

-

SH-SY5Y cells treated as described in the neuroprotection assay.

-

RIPA lysis buffer with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the treated SH-SY5Y cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Visualizations

Experimental Workflows

Caption: Workflow for AChE and MAO-B Inhibition Assays.

References

- 1. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]

- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | AChE-MAO B抑制剂 | MCE [medchemexpress.cn]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 11. Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]

- 18. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

Dual-Target Inhibitor for Alzheimer's Disease: A Technical Overview of Compound C23H26N2O3

Introduction: Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficits and oxidative stress. A promising therapeutic strategy involves the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathological pathways. This technical guide focuses on a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), referred to herein as Compound C23H26N2O3 (also identified as Dual AChE-MAO B-IN-5 in some contexts), a promising candidate for AD research. This document provides an in-depth overview of its inhibitory activity, the experimental protocols for its evaluation, and the relevant biological pathways.

Quantitative Data Summary

The inhibitory potency of Compound C23H26N2O3 against AChE and MAO-B, as well as its antioxidant capacity, has been quantified through various in vitro assays. The key quantitative data are summarized in the table below for clear comparison.

| Target/Activity | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 0.0224 | Donepezil | Not specified |

| Monoamine Oxidase B (MAO-B) | 0.0412 | Selegiline | Not specified |

| Monoamine Oxidase A (MAO-A) | 0.1116 | - | - |

| Antioxidant Activity (DPPH assay) | 0.188 | - | - |

| Aβ Aggregation Inhibition (at 0.1 µM) | 82.748% | - | - |

| Aβ Aggregation Inhibition (at 1 µM) | 71.891% | - | - |

Data sourced from a study by Sağlık BN, et al. (2022)[1].

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of Compound C23H26N2O3.

AChE and BChE Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method developed by Ellman et al.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) as substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as substrate for BChE

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (Compound C23H26N2O3)

-

Reference inhibitor (e.g., Donepezil)

Procedure:

-

Prepare solutions of the test compound and reference inhibitor in various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

-

Add the test compound or reference inhibitor solution to the respective wells and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

-

Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO-A and MAO-B Inhibition Assay

The inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is assessed using a fluorometric method.

Materials:

-

Recombinant human MAO-A and MAO-B

-

Kynuramine as a substrate for MAO-A

-

Benzylamine as a substrate for MAO-B

-

Horseradish peroxidase

-

Amplex Red reagent

-

Phosphate buffer (pH 7.4)

-

Test compound (Compound C23H26N2O3)

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

Procedure:

-

Prepare solutions of the test compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the respective enzyme (MAO-A or MAO-B) in phosphate buffer.

-

Add the test compound or reference inhibitor and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Add the Amplex Red reagent, horseradish peroxidase, and the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) to initiate the reaction.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the evaluation of Compound C23H26N2O3.

Caption: Proposed signaling pathway of this compound in Alzheimer's disease.

Caption: Experimental workflow for the evaluation of this compound.

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Coumarin-Based Dual Inhibitors

For Immediate Release

A Deep Dive into the Pharmacological Versatility of the Coumarin Nucleus as a Scaffold for Dual-Targeted Enzyme Inhibitors

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the structure-activity relationship (SAR) of coumarin-based dual inhibitors. This whitepaper dissects the intricate molecular interactions and structural modifications that enable the simple coumarin scaffold to potently and selectively inhibit multiple enzyme targets implicated in complex diseases such as Alzheimer's disease and cancer.

The coumarin core, a benzopyrone moiety, has proven to be a privileged scaffold in medicinal chemistry due to its synthetic accessibility and diverse biological activities.[1][2] This guide synthesizes recent findings, presenting a structured analysis of how substitutions on the coumarin ring influence the inhibition of key enzyme pairs, including Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE), Monoamine Oxidase A (MAO-A)/Monoamine Oxidase B (MAO-B), and BRAFV600E/VEGFR-2.

Unraveling the SAR of Coumarin Hybrids in Neurodegenerative Disease

A primary focus of this guide is the application of coumarin-based dual inhibitors in the context of Alzheimer's disease, a multifactorial neurodegenerative disorder.[3] The simultaneous inhibition of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B) is a promising therapeutic strategy.[3][4]

Various studies have explored the hybridization of the coumarin scaffold with other pharmacophores to achieve dual inhibitory activity. For instance, coumarin-chalcone hybrids have been extensively investigated. The nature and position of substituents on the chalcone ring dramatically affect both the inhibitory potency and the selectivity for AChE over BChE.[5][6] Generally, para-substituted chalcone fragments with choline-like side chains exhibit potent AChE inhibition, while ortho-substituted analogs favor BChE inhibition.[5][6]

Similarly, linking the coumarin core to pyridine derivatives or creating coumarin-triazole hybrids has yielded compounds with nanomolar inhibitory activity against both AChE and BChE.[7][8] The length and flexibility of the linker between the two pharmacophores are critical for optimal interaction with the dual binding sites of AChE.[9]

Table 1: Quantitative SAR Data for Coumarin-Based Dual Cholinesterase Inhibitors

| Compound Type | Target(s) | Key Structural Features | IC50/Ki Values | Reference(s) |

| Coumarin-Chalcone Hybrids | AChE/BChE | Para-substituted choline-like side chains on chalcone | AChE IC50 = 0.15 ± 0.01 μM | [5][6] |

| Coumarin-Pyridine Hybrids | AChE/BChE | Flexible aliphatic linkage | AChE IC50 = 2–144 nM; BuChE IC50 = 9–123 nM | [7] |

| Coumarin-Donepezil Hybrids | AChE/BChE | Trifluoromethyl substituted chalcone | AChE IC50 = 1.22 µM; BChE IC50 = 3.09 µM | [10] |

| Coumarin Alkylamines | AChE/BChE | 6,7-Dimethoxy substitution, benzylamino group at position 3 | AChE IC50 = 7.6 nM | [9] |

The dual inhibition of MAO-A and MAO-B by coumarin derivatives has also been a focal point of research.[11][12][13] The substitution pattern on the coumarin ring dictates the selectivity towards the MAO isoforms. For example, 8-acetyl-7-hydroxycoumarin derivatives show good inhibitory profiles against hMAO-A, while 4,7-dimethyl-5-O-arylpiperazinylcoumarins selectively inhibit MAO-B.[4]

Table 2: Quantitative SAR Data for Coumarin-Based Dual MAO Inhibitors

| Compound Series | Target(s) | Key Structural Features | IC50 Values | Reference(s) |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE/hMAO-A | O-phenylpiperazine at position 7 | hAChE: 1.52–4.95 μM; hMAO-A: 6.97–7.65 μM | [3][4] |

| 4,7-dimethyl-5-hydroxycoumarin derivatives | hMAO-B | O-phenylpiperazine at position 5 | hMAO-B: 1.88–4.76 μM | [3][4] |

| Chalcocoumarins (3-cinnamoyl-2H-chromen-2-ones) | MAO-B | α,β-unsaturated ketone at C3 | MAO-B IC50 = 0.76 ± 0.08 µM (for ChC4) | [14][15] |

Expanding the Horizon: Coumarin-Based Dual Inhibitors in Oncology

The versatility of the coumarin scaffold extends to the development of dual inhibitors for cancer therapy. By targeting key signaling pathways involved in tumor growth and angiogenesis, coumarin derivatives have shown promise as anti-melanoma and anti-tumor agents.[16][17]

A notable example is the design of pyrazolylindolin-2-one linked coumarin derivatives as dual inhibitors of BRAFV600E and VEGFR-2, two crucial targets in melanoma.[16][17] These hybrids are tailored to occupy the binding pockets of both kinases, leading to potent cytotoxic activity against melanoma cells.[16][17]

Furthermore, coumarin-based thiazoles have been developed as dual inhibitors of Carbonic Anhydrase IX (CA IX) and VEGFR-2, offering a potential therapeutic strategy for solid tumors.[18][19]

Table 3: Quantitative SAR Data for Coumarin-Based Dual Kinase and CA Inhibitors

| Compound Type | Target(s) | Key Structural Features | IC50 Values | Reference(s) |

| Pyrazolylindolin-2-one linked coumarins | BRAFV600E/VEGFR-2 | Tailored to occupy kinase pockets | BRAFV600E IC50 = 1.033 µM; VEGFR-2 IC50 = 0.64 µM (for compound 4j) | [16][17] |

| Coumarin-based thiazoles | CA IX/VEGFR-2 | Thiazole moiety | Effective dual inhibition by compounds 5a, 5d, and 5e | [18][19] |

Key Signaling Pathways and Experimental Workflows

The development of these dual inhibitors relies on a thorough understanding of the underlying signaling pathways and robust experimental validation.

Caption: Key signaling pathways in cancer targeted by coumarin-based dual inhibitors.

The evaluation of these compounds involves a standardized workflow, from initial synthesis to in vitro and in silico assessments.

Caption: A generalized workflow for the development and evaluation of coumarin-based dual inhibitors.

Experimental Protocols in Detail

A cornerstone of reproducible research is the detailed documentation of experimental methods. This guide provides an overview of the key assays cited in the literature.

Enzyme Inhibition Assays

-

Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method): This spectrophotometric method is widely used to determine the inhibitory activity of compounds against cholinesterases.[8][11] The assay measures the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: The inhibitory activity against MAO isoforms is typically determined using a fluorometric or radiometric assay. A common substrate is kynuramine, which is oxidized by MAO to 4-hydroxyquinoline, a fluorescent product. The fluorescence is measured at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinase (BRAFV600E, VEGFR-2) Inhibition Assays: These assays are often performed using commercially available kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. The principle involves measuring the phosphorylation of a specific substrate by the kinase in the presence of ATP. The amount of product formed is inversely proportional to the inhibitory activity of the compound.

Cell-Based Assays

-

Cytotoxicity Assays (e.g., MTT, SRB): The sulforhodamine B (SRB) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.[16] It is based on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid. The amount of bound dye is proportional to the cell mass and is determined by measuring the absorbance at ~570 nm.

In Silico Studies

-

Molecular Docking: This computational technique is used to predict the binding mode and affinity of a ligand to a target protein.[4][16] It involves placing the ligand in the active site of the protein in various conformations and orientations and scoring the resulting complexes based on their predicted binding energy. This helps in understanding the key interactions between the inhibitor and the enzyme and in guiding the design of more potent compounds.

The Logical Framework of SAR

The relationship between the structure of a coumarin derivative and its dual inhibitory activity can be visualized as a logical flow.

Caption: The logical progression from the core scaffold to the observed dual inhibitory activity.

This in-depth guide serves as a valuable resource for the scientific community, providing a structured and data-rich overview of the SAR of coumarin-based dual inhibitors. The presented data, protocols, and visualizations are intended to facilitate further research and accelerate the development of novel therapeutics for complex diseases.

References

- 1. Deciphering the detailed structure–activity relationship of coumarins as Monoamine oxidase enzyme inhibitors—An updated review | Semantic Scholar [semanticscholar.org]

- 2. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease [frontiersin.org]

- 8. Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Coumarins derivatives as dual inhibitors of acetylcholinesterase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Target Binding and Kinetics of Dual AChE-MAO B-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual AChE-MAO B-IN-2 is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymatic targets implicated in the pathophysiology of Alzheimer's disease. The synergistic inhibition of these enzymes presents a promising therapeutic strategy to address both the cholinergic deficit and the oxidative stress characteristic of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the target binding and kinetics of this compound, including detailed experimental protocols and visualizations of the relevant biological pathways.

Target Binding and Kinetics

This compound exhibits high affinity for both its targets, with distinct kinetic profiles for each enzyme. The quantitative data for its inhibitory activity is summarized below.

Quantitative Data Summary

| Target Enzyme | Parameter | Value (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | IC50 | 0.12[1] | Competitive |

| Monoamine Oxidase B (MAO-B) | IC50 | 0.01[1] | Tight-Binding, Competitive |

| Monoamine Oxidase B (MAO-B) | Ki | 4.5[2] | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylthiocholine Iodide (ATCI) solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

AChE enzyme solution

-

This compound (or other test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

Test inhibitor solution (or buffer for control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Kynuramine Fluorometric Method)

This fluorescence-based assay is a sensitive method for measuring MAO-B activity.

Principle: MAO-B catalyzes the oxidative deamination of kynuramine to 4-hydroxyquinoline, a fluorescent product. The rate of formation of 4-hydroxyquinoline, and thus the MAO-B activity, can be monitored by measuring the increase in fluorescence intensity over time.

Materials:

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Kynuramine substrate solution

-

MAO-B enzyme preparation (e.g., recombinant human MAO-B)

-

This compound (or other test inhibitor)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader (Excitation ~320 nm, Emission ~380-400 nm)

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer

-

MAO-B enzyme solution

-

Test inhibitor solution (or buffer for control)

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the kynuramine substrate solution to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths kinetically over a period of time.

-

Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The dual inhibition of AChE and MAO-B by a single molecule like this compound is designed to synergistically counteract key pathological features of Alzheimer's disease.

Signaling Pathway of Dual AChE and MAO-B Inhibition

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a dual inhibitor like this compound is depicted below.

Caption: Workflow for the in vitro characterization of a dual AChE-MAO B inhibitor.

References

Dual AChE-MAO B-IN-2: A Potent Neuroprotective Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction:

Dual AChE-MAO B-IN-2 is a potent, dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. By simultaneously targeting both enzymes, this compound presents a promising multi-target therapeutic strategy. This document provides a comprehensive overview of the available technical data on this compound, including its inhibitory activity and the foundational experimental methodologies relevant to its evaluation.

Core Inhibitory Activity

The primary mechanism of action of this compound lies in its potent and dual inhibition of two critical enzymes involved in neurotransmitter metabolism and oxidative stress.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 Value | Ki Value |

| Acetylcholinesterase (AChE) | 0.12 µM[1][2][3][4][5][6] | Not Reported |

| Monoamine Oxidase B (MAO-B) | 0.01 µM[1][2][3][4][5][6] | 4.5 µM[1][3][7] |

Experimental Protocols

While specific experimental details for the evaluation of this compound are not publicly available, this section outlines the standard, widely accepted methodologies for assessing the key bioactivities of such a compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE activity.

Principle: The assay quantifies the activity of AChE by measuring the increase in absorbance produced by the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion, 5-thio-2-nitrobenzoate.

Generalized Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

AChE enzyme solution

-

Test compound (this compound) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Initiate the reaction by adding the AChE enzyme solution.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Add the substrate (ATCI) to start the colorimetric reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining the AChE inhibitory activity.

Monoamine Oxidase B (MAO-B) Inhibition Assay

A common method for assessing MAO-B inhibition involves a fluorometric assay using kynuramine as a substrate.

Principle: MAO-B catalyzes the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline, a fluorescent product. The intensity of the fluorescence is proportional to the enzyme activity.

Generalized Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 7.4)

-

Kynuramine solution (substrate)

-

MAO-B enzyme preparation (e.g., from recombinant human source or rat liver mitochondria)

-

Test compound (this compound) at various concentrations.

-

-

Assay Procedure (96-well black plate format):

-

Add phosphate buffer and the test compound solution to each well.

-

Add the MAO-B enzyme preparation and pre-incubate.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow for MAO-B Inhibition Assay

Caption: Workflow for determining the MAO-B inhibitory activity.

Neuroprotective Properties: A Mechanistic Overview

The neuroprotective effects of dual AChE and MAO-B inhibitors are multifaceted, stemming from their combined impact on cholinergic neurotransmission and oxidative stress. While specific data for this compound is not available, the expected mechanisms are outlined below.

Proposed Signaling Pathways for Neuroprotection

The dual inhibitory action of compounds like this compound is hypothesized to confer neuroprotection through several interconnected pathways.

Logical Relationship of Dual Inhibition to Neuroprotection

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 1801157-64-1|DC Chemicals [dcchemicals.com]

- 5. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]

- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 7. Rasagiline ((R)-AGN1135) mesylate | MAO Inhibitor | AmBeed.com [ambeed.com]

An In-Depth Technical Guide on the Chemical Properties and Stability of Dual AChE-MAO B-IN-2

Introduction

Dual AChE-MAO B-IN-2 is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 0.12 µM and 0.01 µM, respectively.[1][2] This multi-target-directed ligand (MTDL) approach is a promising strategy in the development of therapeutics for neurodegenerative diseases like Alzheimer's, as it can simultaneously address multiple pathological pathways.[3][4][5] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, along with relevant experimental protocols and pathway diagrams to support researchers and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for formulation development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C26H25NO4 | PubChem[6] |

| Molecular Weight | 415.48 g/mol | DC Chemicals[1] |

| IUPAC Name | 7-[[4-[[benzyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one | PubChem[6] |

| CAS Number | 1801157-64-1 | DC Chemicals[1][7] |

| ChEMBL ID | CHEMBL3586771 | PubChem[6] |

| InChIKey | Varies | PubChem[6] |

| Polar Surface Area | 59 Ų | PubChem[6] |

Inhibitory Activity

The primary biological function of this compound is the inhibition of AChE and MAO-B. The following table details its in vitro inhibitory concentrations.

| Target | IC50 | Ki | Source |

| Acetylcholinesterase (AChE) | 0.12 µM | Not Available | DC Chemicals[1][2] |

| Monoamine Oxidase B (MAO-B) | 0.01 µM | 4.5 µM | DC Chemicals, MedChemExpress[1][2][8][9] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity and activity of this compound.

Chemical Stability: The compound is stable under recommended storage conditions.[7] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[7] Under fire conditions, it may decompose and emit toxic fumes.[7]

Storage Recommendations: For long-term storage, the powdered form of the compound should be kept at -20°C for up to 2 years.[1] If dissolved in a solvent like DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] The container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are generalized protocols for key assays relevant to the characterization of dual AChE and MAO-B inhibitors.

AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which can be detected by its absorbance at 412 nm.

General Protocol:

-

Preparation of Reagents: Prepare solutions of AChE, ATCh, DTNB, and the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCh solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MAO-B Inhibition Assay

This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide.

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H2O2). The H2O2 can be detected using a fluorometric probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP) reacts with H2O2 to produce the highly fluorescent compound resorufin.

General Protocol:

-

Preparation of Reagents: Prepare solutions of MAO-B, the substrate (e.g., benzylamine), HRP, Amplex Red, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, MAO-B enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of dual inhibition by targeting AChE and MAO-B.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]

- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]

- 4. [PDF] Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 5. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C26H25NO4 | CID 122180463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|1801157-64-1|MSDS [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of Dual AChE-MAO B-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual AChE-MAO B-IN-2 is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while inhibition of MAO-B prevents the degradation of dopamine and reduces oxidative stress. The dual-targeting approach of this compound offers a promising therapeutic strategy. These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity.

Quantitative Data Summary

The inhibitory potency of this compound against both human AChE and MAO-B has been determined and is summarized in the table below.

| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Reference |

| Acetylcholinesterase (AChE) | This compound | 0.12 | - | |

| Monoamine Oxidase B (MAO-B) | This compound | 0.01 | 4.5 |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

This compound

-

Human recombinant AChE

-

Acetylthiocholine (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Prepare working solutions of human recombinant AChE, ATCh, and DTNB in phosphate buffer.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

Varying concentrations of this compound or vehicle control.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding ATCh and DTNB solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings over a period of time (e.g., 5 minutes) to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a fluorescence-based assay for determining the inhibitory activity of this compound against MAO-B. The assay measures the production of a fluorescent product resulting from the MAO-B catalyzed oxidation of a suitable substrate, such as kynuramine.

Materials:

-

This compound

-

Human recombinant MAO-B

-

Kynuramine (or another suitable fluorescent substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Prepare working solutions of human recombinant MAO-B and kynuramine in phosphate buffer.

-

-

Assay Reaction:

-

In a 96-well black microplate, add the following to each well:

-

Phosphate buffer

-

MAO-B enzyme solution

-

Varying concentrations of this compound or vehicle control.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the kynuramine solution to each well.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., for the product of kynuramine oxidation, excitation ~310 nm, emission ~400 nm).

-

Take kinetic readings over a period of time to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

Experimental Workflow for In Vitro Inhibition Assays

Caption: Workflow for AChE and MAO-B inhibition assays.

Signaling Pathway of Dual AChE and MAO-B Inhibition

Caption: Dual inhibition of AChE and MAO-B by this compound.

Application Notes and Protocols: Spectrophotometric Analysis of AChE Inhibition by "Dual AChE-MAO B-IN-2"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thus terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. "Dual AChE-MAO B-IN-2" is a potent dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making it a compound of significant interest for the research and development of novel treatments for neurodegenerative diseases.[1][2][3] This document provides detailed protocols for the spectrophotometric analysis of AChE inhibition by "this compound" using the well-established Ellman's method.[4][5][6][7]

Quantitative Data Summary

The inhibitory potency of "this compound" against both AChE and MAO-B has been determined, with the following IC50 values:

| Target Enzyme | IC50 Value |

| Acetylcholinesterase (AChE) | 0.12 µM |

| Monoamine Oxidase B (MAO-B) | 0.01 µM |

Table 1: Inhibitory potency of "this compound". Data sourced from MedchemExpress.[1]

Experimental Protocols

The following protocol is based on the widely used Ellman's method for the colorimetric determination of AChE activity.[4][5][6][7]

Principle of the Assay

The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6][7][8][9][10] The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like "this compound," the rate of acetylcholine hydrolysis decreases, leading to a reduced rate of color development.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

"this compound"

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water to a final concentration of 10 mM.

-

AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

"this compound" Stock Solution: Prepare a stock solution of "this compound" in DMSO. Further dilute this stock solution in phosphate buffer to obtain a range of desired inhibitor concentrations.

Assay Protocol

-

Assay Plate Preparation:

-

Add 20 µL of phosphate buffer to the blank wells.

-

Add 20 µL of various concentrations of "this compound" (or the corresponding dilution of DMSO for the control wells) to the sample wells.

-

-

Enzyme Addition: Add 20 µL of the AChE enzyme solution to all wells except the blank.

-

Incubation with Inhibitor: Add 140 µL of phosphate buffer containing 10 mM DTNB to all wells. Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 20 µL of the ATCI solution to all wells to start the enzymatic reaction.

-

Spectrophotometric Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (ΔA/min of sample / ΔA/min of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]

- 4. policycommons.net [policycommons.net]

- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Dual AChE-MAO B-IN-2: Application Notes and Protocols for IC50 and Ki Value Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and determining the inhibitory potency of the dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, Dual AChE-MAO B-IN-2. This document includes key inhibitory values, detailed experimental protocols for their determination, and graphical representations of the experimental workflow and relevant signaling pathways.

Inhibitory Potency of this compound

This compound is a potent inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1][2] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Target Enzyme | Inhibitor | IC50 Value (µM) | Ki Value (µM) |

| Acetylcholinesterase (AChE) | This compound | 0.12[1][2] | Not Reported |

| Monoamine Oxidase B (MAO-B) | This compound | 0.01[1][2] | 4.5[3][4][5] |

Experimental Protocols

The following are detailed methodologies for determining the IC50 and Ki values for dual AChE and MAO-B inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.[6][7][8]

1. Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7][9] The rate of color formation is proportional to AChE activity.

2. Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

-

This compound or other test compounds

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATChI) solution (14 mM in deionized water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure for IC50 Determination:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (or buffer for control)

-

10 µL of AChE enzyme solution (1 U/mL)[10]

-

-

Incubate the plate at 25°C for 10 minutes.[10]

-

Add 10 µL of 10 mM DTNB solution to each well.[10]

-

Initiate the reaction by adding 10 µL of 14 mM ATChI solution to each well.[10]

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-